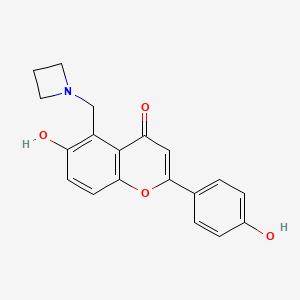
(+)-5,7,4'-Trimethoxyafzelechin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-5,7,4’-Trimethoxyafzelechin is a flavan-3-ol, a type of flavonoid, which is a class of plant secondary metabolites. This compound is known for its potential antioxidant properties and is found in various plants. It has garnered interest in scientific research due to its potential health benefits and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,7,4’-Trimethoxyafzelechin typically involves the use of starting materials such as catechin or epicatechin. The synthetic route often includes steps like methylation, where methoxy groups are introduced to the flavan-3-ol structure. Common reagents used in these reactions include methyl iodide and a base such as potassium carbonate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like acetone or dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for (+)-5,7,4’-Trimethoxyafzelechin are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(+)-5,7,4’-Trimethoxyafzelechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavan-3-ols.
科学研究应用
(+)-5,7,4’-Trimethoxyafzelechin has a wide range of scientific research applications:
Chemistry: It is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: Its antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It could be used in the development of natural antioxidants for food preservation and cosmetics.
作用机制
The mechanism of action of (+)-5,7,4’-Trimethoxyafzelechin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species.
相似化合物的比较
Similar Compounds
Catechin: A flavan-3-ol with similar antioxidant properties but lacks the methoxy groups.
Epicatechin: Another flavan-3-ol, structurally similar to catechin, with comparable biological activities.
Quercetin: A flavonoid with strong antioxidant properties but a different core structure.
Uniqueness
(+)-5,7,4’-Trimethoxyafzelechin is unique due to the presence of methoxy groups, which can enhance its lipophilicity and potentially its bioavailability. This structural feature may also influence its interaction with biological targets, making it distinct from other flavan-3-ols.
属性
分子式 |
C18H20O5 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
(2R,3S)-5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)18-15(19)10-14-16(22-3)8-13(21-2)9-17(14)23-18/h4-9,15,18-19H,10H2,1-3H3/t15-,18+/m0/s1 |
InChI 键 |
NMLBREXWQRPOJH-MAUKXSAKSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O |
规范 SMILES |
COC1=CC=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)




![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
![decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15141679.png)




![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)

